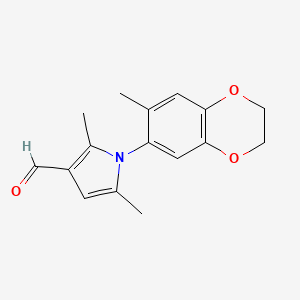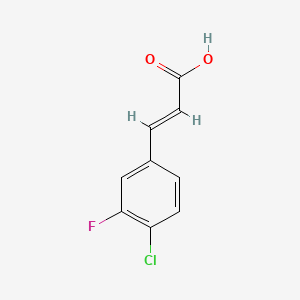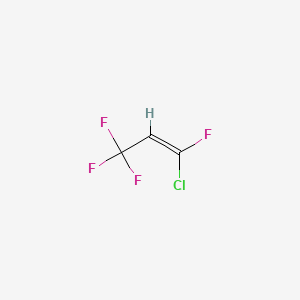
2,5-二甲基-1-(7-甲基-2,3-二氢-1,4-苯并二氧杂环-6-基)吡咯-3-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest, 2,5-Dimethyl-1-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)pyrrole-3-carbaldehyde, is a derivative of pyrrole, which is a five-membered aromatic heterocycle with a nitrogen atom. The compound's structure suggests that it may have interesting chemical properties and potential applications in various fields, such as pharmaceuticals and materials science.
Synthesis Analysis
While the specific synthesis of 2,5-Dimethyl-1-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)pyrrole-3-carbaldehyde is not detailed in the provided papers, a related compound, 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde, has been used as a derivatization reagent for HPLC analysis of amino acids and biogenic amines . This suggests that the synthesis of such compounds is feasible and can be optimized for high yields and purity. The synthesis of related pyrrole derivatives has been achieved through metalation of dimers, followed by reaction with electrophilic reagents .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized by the presence of a nitrogen atom within the aromatic ring, which can significantly influence the electronic properties of the molecule. The substitution pattern on the pyrrole ring can further modify these properties, potentially affecting the reactivity and interaction with other molecules. However, the exact molecular structure analysis of the compound is not provided in the papers .
Chemical Reactions Analysis
The papers provided discuss the use of a related compound, 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde, in derivatization reactions with primary amino groups under mild conditions . This indicates that the aldehyde group on the pyrrole ring is reactive and can form adducts with amines, which can be useful in analytical chemistry for the detection of various biologically relevant compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can vary widely depending on the substituents attached to the ring. The papers suggest that the related compound, 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde, is soluble enough to be used in HPLC analysis and can be
科学研究应用
未取代的醌型吡咯和反应
化学物质“2,5-二甲基-1-(7-甲基-2,3-二氢-1,4-苯并二氧杂环-6-基)吡咯-3-甲醛”与各种吡咯衍生物具有结构相似性,使其与吡咯基化合物的合成和性质的研究相关。 Ghorai 和 Mani(2014 年)的一项研究探讨了吡咯衍生物与 2,3-二氯-5,6-二氰基-1,4-苯醌 (DDQ) 的脱氢反应,生成含有氧原子的产物。该反应展示了合成具有荧光和反应性的吡咯醌型结构的潜力,突出了独特的未取代醌型结构。此类化合物可能对材料科学产生影响,特别是在荧光应用和与钯等金属的配位中,表明在催化和材料设计中进一步探索的潜力 Ghorai 和 Mani,2014 年。
吡啶类似物的合成路线
Barfoot 等人(2010 年)描述了 2,3-二氢-1,4-苯并二氧杂环-6-甲醛的吡啶类似物的合成路线,这些类似物是抗菌药物化学计划的关键中间体。这项研究强调了此类化合物在开发新型抗菌剂中的重要性。以多克数量合成这些类似物的能力对于药物应用至关重要,表明具有相似结构的化合物可能在寻找新药方面至关重要 Barfoot 等人,2010 年。
吡咯与一氧化碳和乙醇的反应
Treibs 和 Wilhelm(1979 年)对二甲基吡咯在高压下与一氧化碳和乙醇的反应进行了研究,合成了吡咯甲醛和其他衍生物。这些发现对于理解吡咯化合物在各种条件下的化学行为具有重要意义,可能有助于合成新型有机材料和有机合成中的中间体 Treibs 和 Wilhelm,1979 年。
杯[4]吡咯衍生物的合成
Farinha、Tomé 和 Cavaleiro(2010 年)通过 1,3-偶极环加成反应探索了新型杯[4]吡咯衍生物的合成。这些衍生物对氟化物和乙酸根阴离子表现出高亲和力,表明它们在阴离子识别和传感器应用中的潜在用途。该研究说明了吡咯基化合物在形成具有特定功能性质的复杂结构中的多功能性,与化学传感技术相关 Farinha、Tomé 和 Cavaleiro,2010 年。
吡咯并[2,1-c][1,4]苯并二氮杂卓环系统的新型合成
Koriatopoulou、Karousis 和 Varvounis(2008 年)提出了一种吡咯并[2,1-c][1,4]苯并二氮杂卓环系统的新型合成方法,突出了吡咯衍生物在构建复杂杂环结构中的潜力。这项工作为杂环化学领域做出了贡献,为合成可能具有药物或材料应用的化合物提供了新的途径 Koriatopoulou、Karousis 和 Varvounis,2008 年。
未来方向
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity. It could also be interesting to study its derivatives, i.e., similar compounds with slight modifications .
属性
IUPAC Name |
2,5-dimethyl-1-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-10-6-15-16(20-5-4-19-15)8-14(10)17-11(2)7-13(9-18)12(17)3/h6-9H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZXVFPDWWIKGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N3C(=CC(=C3C)C=O)C)OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)pyrrole-3-carbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1310178.png)












